![molecular formula C13H13N3O B1451187 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol CAS No. 1220038-67-4](/img/structure/B1451187.png)
2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol
Overview
Description
Synthesis Analysis
Scientific Research Applications
2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been studied for its potential applications as an anti-inflammatory agent. In pharmacology, this compound has been studied for its potential applications as an anticonvulsant. In biochemistry, this compound has been studied for its potential applications as an anti-cancer agent.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit receptor-interacting protein kinase 1 (ripk1), a key regulator of necroptosis .
Mode of Action
It’s suggested that similar compounds bind to the allosteric pocket of ripk1, serving as a type iii inhibitor .
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of necroptosis, a form of programmed cell death .
Pharmacokinetics
In vivo pharmacokinetic studies were performed on a similar compound, which determined its oral exposure .
Result of Action
Similar compounds have demonstrated potent anti-necroptotic activity in both human and mouse cellular assays .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol in laboratory experiments is its low cost and ease of synthesis. This compound can be synthesized relatively quickly and inexpensively, making it an attractive option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, some of the effects of this compound may not be reproducible in laboratory experiments due to its complex structure.
Future Directions
There are several potential future directions for the study of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol. First, further research should be conducted to better understand the mechanism of action of this compound. Additionally, further research should be conducted to better understand the long-term effects of this compound on biochemical and physiological processes. Finally, further research should be conducted to explore the potential applications of this compound in medicinal chemistry, pharmacology, and biochemistry.
properties
IUPAC Name |
2-benzyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-10-7-14-8-11(10)15-12(16-13)6-9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKUHZRHYRQRIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(NC2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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